REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([S:7][CH2:8][CH2:9][CH2:10][C:11]#[N:12])=[CH:3][CH:2]=1>B.O1CCCC1>[N:1]1[CH:6]=[CH:5][C:4]([S:7][CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
14.35 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)SCCCC#N
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
B
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess reagent was quenched by the careful addition of 100 ml of methanol
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
diluted with 200 ml of methanol
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
diluted with 100 ml of 6N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
was extracted with 4×150 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)SCCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.62 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |